molecular formula C4H3BrClNO B1589424 4-(Bromomethyl)-2-chlorooxazole CAS No. 706789-08-4

4-(Bromomethyl)-2-chlorooxazole

Cat. No.: B1589424
CAS No.: 706789-08-4
M. Wt: 196.43 g/mol
InChI Key: LSGZUOHCHISPLI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chlorooxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromomethyl group at the fourth position and a chlorine atom at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chlorooxazole can be achieved through several synthetic routes. One common method involves the bromination of 2-chlorooxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the use of sodium bromide and sodium bromate in the presence of sulfuric acid to brominate 2-chlorooxazole. This method is advantageous due to its high yield and relatively mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chlorooxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives of 2-chlorooxazole, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

4-(Bromomethyl)-2-chlorooxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chlorooxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-chlorothiazole: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.

    4-(Bromomethyl)-2-chloropyridine: Similar structure with a nitrogen atom replacing the oxygen in the oxazole ring.

    4-(Bromomethyl)-2-chlorobenzoxazole: Similar structure with a fused benzene ring attached to the oxazole ring.

Uniqueness

4-(Bromomethyl)-2-chlorooxazole is unique due to the presence of both bromomethyl and chloro substituents on the oxazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGZUOHCHISPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457222
Record name 4-(BROMOMETHYL)-2-CHLOROOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-08-4
Record name 4-(Bromomethyl)-2-chlorooxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706789-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(BROMOMETHYL)-2-CHLOROOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-chloro-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(Bromomethyl)-2-chlorooxazole a valuable reagent in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing diverse 2,4-disubstituted oxazoles [, ]. This is due to the presence of two reactive sites: the bromine atom in the bromomethyl group and the chlorine atom at the 2-position of the oxazole ring. These sites allow for sequential functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents.

Q2: Can you elaborate on the types of reactions this compound can undergo?

A2: The bromine atom of this compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups at the 4-position of the oxazole ring [, ]. The chlorine atom can be further substituted through various nucleophilic aromatic substitution reactions, further expanding the diversity of 2,4-disubstituted oxazoles accessible using this reagent.

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